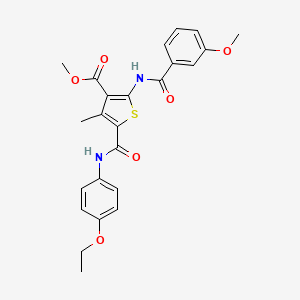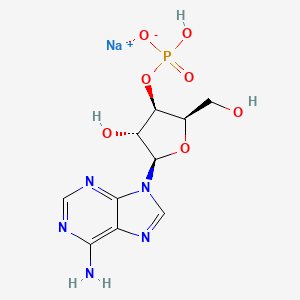![molecular formula C12H17ClN4O B12075114 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridine ring, forming a pyrrolopyridine structure, and is further functionalized with a piperazine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone typically involves multi-step procedures. One common approach includes:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolopyridine core.
Functionalization: The pyrrolopyridine core is then functionalized with a piperazine moiety through nucleophilic substitution or other suitable reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are investigated for their potential as kinase inhibitors.
Uniqueness
5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone is unique due to its specific combination of a pyrrolopyridine core with a piperazine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
分子式 |
C12H17ClN4O |
|---|---|
分子量 |
268.74 g/mol |
IUPAC名 |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H16N4O.ClH/c17-12(15-6-4-13-5-7-15)16-8-10-2-1-3-14-11(10)9-16;/h1-3,13H,4-9H2;1H |
InChIキー |
HXOZEHXYKFUNSX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)N2CC3=C(C2)N=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)

![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)

![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)


